Cas no 111540-00-2 (Ochromycinone)

Ochromycinone structure
Ochromycinone structure
Nome del prodotto:Ochromycinone
Numero CAS:111540-00-2
MF:C19H14O4
MW:306.312065601349
CID:2007934
PubChem ID:363709

Ochromycinone Proprietà chimiche e fisiche

Nomi e identificatori

    • (()-Ochromycinone
    • (+)-ochromycinone
    • (+/-)-ochromycinone
    • (S)-3,4-dihydro-8-hydroxy-3-methyltetraphene-1,7,12(2H)-trione
    • (S)-8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
    • Ochromycinon
    • 8-Hydroxy-3-methyl-1-oxo-1,2,3,4-tetrahydrobenzanthrachinon
    • 8-Hydroxy-3-methyl-1-oxo-1,2,3,4-tetrahydrobenz[a]anthrachinon
    • Ochromycinone
    • STA-021
    • STA 21
    • 3,4-Dihydro-8-hydroxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione
    • NSC 628869
    • (Rac)-STA-21
    • 8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
    • STA21
    • 8-Hydroxy-3-methyl-3,4-dihydrobenzo[a]anthracene-1,7,12(2H)-trione
    • DB-229699
    • NCI60_009338
    • {Benz[a]anthracene-1,7,12-trione,} 1,2,3,4,7, 12-hexahydro-8-hydroxy-3-methyl-
    • NSC-628869
    • CHEMBL1987178
    • SCHEMBL241178
    • CS-0007205
    • Benz[a]anthracene-1,12-trione, 1,2,3,4,7,12-hexahydro-8-hydroxy-3-methyl-
    • (+-)-Ochromycinone
    • s7951
    • 111540-00-2
    • CCG-267534
    • BS-51925
    • 8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
    • NSC628869
    • AC-33639
    • BCP20158
    • 8-Hydroxy-3-Methyl-3,4-Dihydro-1,7,12(2H)-Tetraphenetrione
    • HY-18061
    • (Rac)-STA-21;TA 21
    • STA-21
    • AKOS032945165
    • STA-21, >=95% (HPLC)
    • E85712
    • Ochromycinone (STA-21)
    • LEA54000
    • Inchi: 1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3
    • Chiave InChI: ZAWXOCUFQSQDJS-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C3C(C4C=CC=C(C=4C(C=3C=CC=2CC(C)C1)=O)O)=O

Proprietà calcolate

  • Massa esatta: 306.08920892g/mol
  • Massa monoisotopica: 306.08920892g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 0
  • Complessità: 554
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 71.4Ų

Proprietà sperimentali

  • Densità: 1.387±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (4.0E-5 g/L) (25 ºC),

Ochromycinone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A481314-5mg
8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
111540-00-2 98%
5mg
$113.0 2025-02-22
Ambeed
A481314-25mg
8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
111540-00-2 98%
25mg
$271.0 2025-02-22
Ambeed
A481314-250mg
8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
111540-00-2 98%
250mg
$1062.0 2025-02-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6995-1 mL * 10 mM (in DMSO)
STA21
111540-00-2 98.0%
1 mL * 10 mM (in DMSO)
¥3697.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19764-1mg
STA-21
111540-00-2 98%
1mg
¥1023.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6995-1 mg
STA21
111540-00-2 98.0%
1mg
¥1747.00 2022-04-26
Ambeed
A481314-50mg
8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
111540-00-2 98%
50mg
$423.0 2025-02-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6995-2 mg
STA21
111540-00-2 98.0%
2mg
¥1958.00 2021-09-23
MedChemExpress
HY-18061-10mM*1mLinDMSO
Ochromycinone
111540-00-2 99.11%
10mM*1mLinDMSO
¥4400 2022-05-18
Ambeed
A481314-100mg
8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
111540-00-2 98%
100mg
$631.0 2025-02-22

Ochromycinone Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:111540-00-2)Ochromycinone
A994246
Purezza:99%/99%/99%/99%
Quantità:25mg/50mg/100mg/250mg
Prezzo ($):244.0/381.0/568.0/956.0